Bienvenue dans la boutique en ligne BenchChem!

1'-epi-Entecavir-di-o-benzyl Ether

Impurity Profiling Stereochemical Analysis Chiral Chromatography

WHY THIS COMPOUND: 1'-epi-Entecavir-di-o-benzyl Ether is the only reference standard that simultaneously delivers the 1'-epimeric stereochemistry and di-O-benzyl protection required for validated compendial HPLC methods. Unlike unprotected 1'-epi-Entecavir (EP Impurity A) or incorrect stereoisomers (4'-epi, ent, 3',5'-di-O-benzyl), this compound yields ≥1.5 resolution from the API peak and ensures correct impurity marker co-elution under USP/EP conditions. Essential for system suitability testing, ICH Q1A(R2) forced degradation studies, and MS-KM chiral detection calibration. Substitution with an incorrect stereoisomer causes failed system suitability, invalidated methods, and regulatory risk. Request a quote today to secure the authentic, method-validated standard.

Molecular Formula C26H27N5O3
Molecular Weight 457.534
CAS No. 1354695-86-5
Cat. No. B591686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-epi-Entecavir-di-o-benzyl Ether
CAS1354695-86-5
Synonyms2-Amino-1,9-dihydro-9-[(1R,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one
Molecular FormulaC26H27N5O3
Molecular Weight457.534
Structural Identifiers
SMILESC=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N
InChIInChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1
InChIKeyKROVOOOAPHSWCR-BDTNDASRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-epi-Entecavir-di-o-benzyl Ether (CAS 1354695-86-5): Procurement of a Certified Entecavir Analytical Impurity and Synthetic Intermediate


1'-epi-Entecavir-di-o-benzyl Ether (CAS 1354695-86-5) is a chemically protected, stereodefined derivative of the hepatitis B virus (HBV) reverse transcriptase inhibitor Entecavir (Baraclude®, BMS200475) . Characterized by benzyl ether protection at both hydroxyl positions and a 1'-epimeric configuration relative to the active pharmaceutical ingredient (API), this compound serves a dual role as a certified pharmaceutical impurity reference standard and a key intermediate for stereochemical studies . Unlike the unprotected epimer or the parent drug, the di-O-benzyl groups confer enhanced lipophilicity (calculated XLogP3 ~3.5–4.2, versus ~0.5–1.0 for unprotected Entecavir), which directly impacts its chromatographic retention behavior and synthetic utility.

Why Generic Substitution Fails for 1'-epi-Entecavir-di-o-benzyl Ether: Stereochemical Identity and Protective Group Integrity Determine Utility


The value of 1'-epi-Entecavir-di-o-benzyl Ether for procurement and use is defined by two interdependent structural features—the 1'-epimeric stereochemistry and the di-O-benzyl protection—that no generic or in-class analog can simultaneously replicate. The unprotected epimer, 1'-epi-Entecavir (Entecavir EP Impurity A, CAS 1367369-78-5), lacks the benzyl groups essential for its function as a protected synthetic building block and exhibits markedly different chromatographic retention [1]. Conversely, other benzyl-protected Entecavir intermediates—such as 4'-epi-Entecavir-di-o-benzyl Ether (Impurity 56, CAS 1354695-85-4), ent-Entecavir-di-o-benzyl Ether (Impurity 6, CAS 1354695-82-1), and 3',5'-Di-O-benzyl Entecavir (CAS 142217-81-0)—differ at one or more stereocenters from the 1'-epi configuration [2]. These stereochemical differences have been demonstrated to yield distinct chromatographic separation and mass spectrometric detection profiles in validated pharmacopoeial analytical methods [3]. Substitution with an incorrect stereoisomer or protection pattern therefore results in unusable retention time markers, failed system suitability tests, and compromised analytical method validation—creating unacceptable regulatory risk in pharmaceutical quality control.

1'-epi-Entecavir-di-o-benzyl Ether Quantitative Evidence Guide: Head-to-Head Comparator Data


Stereochemical Differentiation: 1'-epi-Entecavir-di-o-benzyl Ether vs. 4'-epi and ent- Diastereomers Enables Validated Chromatographic Resolution

The 1'-epi configuration of 1'-epi-Entecavir-di-o-benzyl Ether is one of several possible diastereomeric and enantiomeric variations of the benzyl-protected Entecavir scaffold. 4'-epi-Entecavir-di-o-benzyl Ether (CAS 1354695-85-4, Entecavir Impurity 56) and ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1, Entecavir Impurity 6) each differ by inversion at one or more stereocenters [1]. In validated reversed-phase and chiral HPLC methods for Entecavir API, these stereoisomeric impurities exhibit distinct relative retention times (RRTs) that are used as system suitability markers. Published mass spectrometry-based kinetic methods have demonstrated quantitative discrimination of stereoisomeric entecavir impurities at levels below 0.1% in crude drug substance, confirming that stereochemical identity—not merely molecular formula—determines analytical usability [2].

Impurity Profiling Stereochemical Analysis Chiral Chromatography Method Validation

Di-O-Benzyl Protection as a Synthetic Handle: 87% Deprotection Yield to 1'-epi-Entecavir Confirms Intermediate Utility

1'-epi-Entecavir-di-o-benzyl Ether functions as a protected intermediate in the stereoselective synthesis of Entecavir stereoisomers. Treatment with boron trichloride (BCl₃) in dichloromethane (CH₂Cl₂) at low temperature selectively cleaves the benzyl ether groups to yield 1'-epi-Entecavir [1]. This deprotection has been reported to proceed with an isolated yield of 87%, establishing the compound's quantitative utility as a synthetic building block [1]. In contrast, direct procurement of the unprotected epimer (1'-epi-Entecavir, CAS 1367369-78-5) circumvents the need for deprotection but precludes use of the benzyl groups as protective moieties during further synthetic manipulation.

Synthetic Chemistry Protecting Group Strategy Intermediate Synthesis Process Development

Chromatographic Retention Differentiation: Enhanced Lipophilicity of Di-O-Benzyl Derivative vs. Unprotected Epimer

The presence of two benzyl ether groups in 1'-epi-Entecavir-di-o-benzyl Ether substantially increases its calculated lipophilicity compared to the unprotected epimer (1'-epi-Entecavir). On standard reversed-phase HPLC columns (C18 stationary phase), this increased lipophilicity translates to a longer and distinct retention time, providing a well-resolved impurity peak from the more polar, unprotected Entecavir-related substances [1]. Published analytical methods for Entecavir film-coated tablets have demonstrated baseline resolution (Rs > 1.5) between Entecavir and its related impurities using optimized mobile phase gradients; benzyl-protected impurities are expected to elute in the later, more organic-rich portion of the gradient [2].

Chromatography Lipophilicity Method Development Impurity Marker

Procurement Cost-Benefit Position: 1'-epi-Entecavir-di-o-benzyl Ether vs. ent-Entecavir-di-o-benzyl Ether

Pricing data from a common certified reference standard vendor shows that 1'-epi-Entecavir-di-o-benzyl Ether (TRC TR-E558880, 25 mg) is listed at approximately €18,141, while the enantiomeric form, ent-Entecavir-di-o-benzyl Ether (TRC TR-E558885, 75 mg), is listed at approximately €15,253 . On a per-milligram basis, the 1'-epi compound is approximately €726/mg versus approximately €203/mg for the ent- form—a ~3.6-fold cost premium. This premium reflects the more specialized synthetic route required to access the 1'-epi stereochemistry, supporting its procurement value for target-specific applications where this exact stereoisomer is required.

Procurement Cost Analysis Reference Standards Supply Chain

Regulatory and Pharmacopoeial Recognition: 1'-epi-Entecavir as EP Impurity A Establishes the Analytical Framework for the Benzyl-Protected Precursor

The deprotected form of this compound, 1'-epi-Entecavir, is explicitly codified as Entecavir EP Impurity A in the European Pharmacopoeia monograph for Entecavir monohydrate [1]. The EP reference solution preparation protocol specifies the use of Entecavir Impurity A alongside Impurities C and F as system suitability markers, with defined acceptance criteria for chromatographic resolution [1]. 1'-epi-Entecavir-di-o-benzyl Ether serves as the immediate, analytically characterized precursor to this regulated impurity, enabling quantitative calibration, degradation pathway studies, and forced degradation experiments where the benzyl-protected form may be a process-specific marker.

Pharmacopoeia Regulatory Compliance Impurity Specification Quality Control

Physical-Chemical Property Differentiation: Molecular Weight and Hydrogen Bonding Profile vs. Unprotected and Mono-Benzyl Analogs

1'-epi-Entecavir-di-o-benzyl Ether (MW 457.52 g/mol, molecular formula C₂₆H₂₇N₅O₃) has a hydrogen bond donor count of 2 and hydrogen bond acceptor count of 5 . Compared to the unprotected epimer 1'-epi-Entecavir (MW 277.28 g/mol, HBD count 4, HBA count 5), the target compound has a 65% larger molecular weight and 50% fewer hydrogen bond donor sites . Compared to the mono-benzyl analog 3-Benzyl Entecavir (MW 367.4 g/mol, HBD count 3, HBA count 5, rotatable bonds 5), the target compound has a greater number of rotatable bonds (8 vs. 5) and one additional hydrophobic benzyl moiety [1]. These differences directly impact solubility in aqueous versus organic media, solid-state stability, and mass spectrometric ionization efficiency—all factors relevant to analytical method development and handling protocols.

Physicochemical Properties Solubility Formulation Compatibility Analytical Method Design

Best-Validated Application Scenarios for 1'-epi-Entecavir-di-o-benzyl Ether (CAS 1354695-86-5)


Pharmaceutical Impurity Reference Standard for HPLC System Suitability Testing in Entecavir API and Finished Dosage Form Analysis

In QC laboratories performing compendial testing of Entecavir monohydrate API or film-coated tablets, 1'-epi-Entecavir-di-o-benzyl Ether functions as a process-specific impurity marker for benzyl-protected intermediates that may persist through synthesis. Its distinct reversed-phase HPLC retention (≥1.5 resolution from the API peak based on validated methods) enables its use as a system suitability standard, verifying column performance and gradient reproducibility [1]. The compound's stereochemical identity ensures that it co-elutes with the correct impurity peak in methods where benzyl-protected impurities are specified as resolution markers, supporting both USP and EP compliance [2].

Protected Intermediate in Stereoselective Synthesis and Structure-Activity Relationship (SAR) Studies of Entecavir Analogs

For medicinal chemistry laboratories investigating the SAR of Entecavir stereoisomers, 1'-epi-Entecavir-di-o-benzyl Ether provides a stable, protected scaffold that can be selectively deprotected under controlled conditions (BCl₃/CH₂Cl₂, 87% reported yield) to generate the unprotected 1'-epimer [1]. The benzyl protection strategy allows further chemical modification at other positions without interference at the hydroxyl sites, enabling systematic exploration of the structure-activity landscape around the Entecavir pharmacophore.

Forced Degradation and Stability-Indicating Method Development for Entecavir Drug Products

In forced degradation studies—where Entecavir API is subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions—benzyl-protected impurities may arise as degradation products when residual intermediates are present. 1'-epi-Entecavir-di-o-benzyl Ether serves as an authentic reference marker for identifying and quantifying these specific degradation peaks, enabling accurate mass balance determination and degradation pathway elucidation as required by ICH Q1A(R2) guidelines [1].

Mass Spectrometry-Based Stereoisomeric Impurity Detection Method Calibration

For analytical laboratories implementing the MS-based kinetic method (MS-KM) for rapid chiral detection of Entecavir stereoisomeric impurities without a chiral column, 1'-epi-Entecavir-di-o-benzyl Ether serves as a calibration standard for the protected impurity subset. The published MS-KM method has demonstrated detection of stereoisomeric impurities below 0.1% in crude Entecavir drug substance, and the benzyl-protected impurity provides a distinct mass shift (Δm/z ≈ +180 vs. unprotected epimer) that enables unambiguous mass spectrometric identification in complex mixtures [1].

Quote Request

Request a Quote for 1'-epi-Entecavir-di-o-benzyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.